Lauroyl D-Arginate
Description
Structure
2D Structure
Properties
IUPAC Name |
5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O3/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJKNGLLPGBHHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391686 | |
| Record name | Lauroyl D-Arginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133849-37-3 | |
| Record name | Lauroyl D-Arginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Optimization Research for Lauroyl Arginate
Chemical Synthesis Pathways and Reaction Mechanisms
The synthesis of Lauroyl Arginate is a multi-step process that primarily involves esterification and amidation reactions. nih.govearthwormexpress.com The process begins with the esterification of L-arginine with ethanol (B145695), which is then followed by an amidation reaction with lauroyl chloride. nih.govearthwormexpress.com
Esterification Processes in Lauroyl Arginate Synthesis
The initial step in the synthesis of Lauroyl Arginate is the esterification of the carboxyl group of L-arginine hydrochloride with ethanol. fao.orgfoodstandards.gov.au This reaction is typically facilitated by an esterification agent, such as thionyl chloride. earthwormexpress.comfao.orgfoodstandards.gov.au The heat generated during the reaction is often utilized to drive the process forward. fao.org
The reaction involves dispersing L-arginine hydrochloride in ethanol and then adding thionyl chloride in a drop-wise manner. google.com The resulting product of this esterification step is ethyl arginate dihydrochloride (B599025) (ethyl arginate 2HCl). fao.orgfoodstandards.gov.au
A detailed patent describes adding L-arginine to ethanol at room temperature, followed by the slow, controlled addition of thionyl chloride to manage the exothermic reaction, keeping the temperature at or below 25°C. google.com The reaction then proceeds for approximately 10 hours at 45°C. google.com After the reaction is complete, the ethanol is concentrated and dried under reduced pressure to yield ethyl arginate dihydrochloride. google.com
Amidation Reactions in Lauroyl Arginate Synthesis
The second key step is the amidation reaction, which involves the condensation of lauroyl chloride with the α-amino group of the previously synthesized ethyl arginate dihydrochloride. nih.govearthwormexpress.comfoodstandards.gov.au This reaction is carried out in an aqueous medium under controlled temperature and pH conditions. nih.gov
The process involves dissolving ethyl arginate dihydrochloride in distilled water and cooling the solution to between 5°C and 10°C. google.com The pH is then adjusted to a range of 7.0 to 8.0 using a sodium hydroxide (B78521) solution. google.com Lauroyl chloride and a sodium hydroxide solution are then added simultaneously to the mixture while maintaining the temperature between 7°C and 9°C and the pH between 7.2 and 7.5 for about two hours. google.com Some research indicates optimal amidation occurs at a temperature of 10–15°C and a pH of 6.7–6.9. nih.govyufenggp.com
The reaction of lauroyl chloride with water to form lauric acid is a significant side reaction that can reduce the yield and purity of the final product. google.com Controlling the pH and temperature of the reaction system is crucial to suppress this unwanted side reaction. google.com
Industrial Production Processes and Scalability Studies
The industrial production of Lauroyl Arginate, as patented by LAMIRSA, consists of the two primary synthesis steps followed by a filtration process. earthwormexpress.comfao.org After the amidation reaction, the resulting mixture is filtered, often using a press filter, to separate the final product. fao.orgfoodstandards.gov.au
The product obtained after filtration is a white solid with a water content of 11.5% to 18.6% and an active ingredient (Lauroyl Arginate) content of 71% to 81%. fao.org This product can be further dried to increase the active ingredient concentration to between 85% and 95%, with a water content of less than 5%. fao.org The manufacturing process has been validated according to Good Manufacturing Practices (GMP). fao.org
For scalability, research has explored optimizing the process to improve yield and purity on a commercial scale. One approach involves a "single pot" process to provide better control over reaction parameters like temperature and pH, leading to a higher quality and quantity of the product with easier isolation. google.com Another patented process focuses on reaction and extraction under organic solvent conditions to avoid product hydrolysis, reporting a molar yield of over 97% and a purity of over 97%. google.com
By-product Formation and Purity Control in Synthesis
Several by-products can be formed during the synthesis of Lauroyl Arginate, which can affect the purity of the final product. The primary by-products include Nα-lauroyl-L-arginine, lauric acid, and ethyl laurate. fao.orgfao.org Residual starting materials, such as L-arginine HCl and ethyl arginate 2HCl, can also be present as impurities. fao.orgfao.org
The formation of lauric acid is a notable side reaction resulting from the hydrolysis of lauroyl chloride in the aqueous reaction medium. google.com Quantum chemical computations have been used to study the hydrolysis of Lauroyl Arginate, which can proceed via two main pathways: cleavage of the amide bond to form L-arginine ethyl ester and lauric acid, or cleavage of the ester bond to yield Nα-lauroyl-L-arginine and ethanol. mdpi.com
Purity control is a critical aspect of the manufacturing process. The final product specifications set limits for these impurities. For instance, one specification allows for not more than 3% Nα-lauroyl-L-arginine, 5% lauric acid, 3% ethyl laurate, 1% L-arginine HCl, and 1% ethyl arginate 2HCl. fao.org High-performance liquid chromatography (HPLC) is a standard analytical technique used to determine the levels of these impurities. fao.org
To minimize by-product formation and enhance purity, various process optimizations have been investigated. One method involves reusing the aqueous phase from the reaction, which contains unreacted ethyl arginate dihydrochloride, for subsequent batches. google.com This recycling approach not only saves water but also increases the conversion rate of lauroyl chloride. google.com Another patented process utilizes cooling recrystallization to produce high-purity Lauroyl Arginate hydrochloride crystals. google.com
Table of Impurities and By-products in Lauroyl Arginate Synthesis
| By-product / Impurity | Typical Specification Limit | Analytical Method |
| Nα-Lauroyl-L-arginine | Not more than 3% fao.orgfao.org | HPLC fao.org |
| Lauric acid | Not more than 5% fao.org | HPLC fao.org |
| Ethyl laurate | Not more than 3% fao.orgfao.org | HPLC fao.org |
| L-Arginine HCl | Not more than 1% fao.org | HPLC fao.org |
| Ethyl arginate 2HCl | Not more than 1% fao.orgfao.org | HPLC fao.org |
| Other minor by-products | Ratio smaller than 1% fao.org | Not specified |
Advanced Analytical Techniques for Lauroyl Arginate Characterization and Monitoring
Chromatographic Methodologies
Chromatography stands as a cornerstone for the separation and quantification of Lauroyl Arginate and its related substances.
Reverse Phase High Performance Liquid Chromatography (RP-HPLC) for Quantification
Reverse Phase High Performance Liquid Chromatography (RP-HPLC) is a powerful and widely adopted technique for the quantitative analysis of Lauroyl Arginate. springernature.com This method separates molecules based on their hydrophobicity, making it well-suited for a compound like LAE which possesses both a hydrophobic lauroyl chain and a hydrophilic arginine head group. springernature.com
In a typical RP-HPLC setup for LAE analysis, a non-polar stationary phase (like a C18 column) is used in conjunction with a polar mobile phase. sielc.comijpsonline.com The separation relies on the hydrophobic interactions between the lauroyl chain of the analyte and the stationary phase. springernature.com Elution is generally achieved by a gradient, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased, allowing for the sequential release of compounds with increasing hydrophobicity. springernature.com
Research has demonstrated the efficacy of RP-HPLC with UV detection for the quantification of LAE. nih.gov An analytical procedure developed for determining LAE migration from food packaging into food simulants reported a linear range from 1.10 to 25.00 mg kg⁻¹, with a limit of detection (LOD) of 0.33 mg kg⁻¹ and a limit of quantification (LOQ) of 1.10 mg kg⁻¹. nih.govresearchgate.net This method showcased high linearity (R² > 0.9886), accuracy (relative error < 1%), and precision (RSD < 3.6%). nih.govresearchgate.net For applications requiring higher sensitivity, such as pharmacokinetic studies, RP-HPLC methods with low limits of detection and quantification are essential. ajol.info
For Mass Spectrometry (MS) compatible applications, the mobile phase composition can be adapted, for instance, by replacing phosphoric acid with formic acid. sielc.com
Table 1: RP-HPLC Method Parameters for Lauroyl Arginate Quantification
| Parameter | Value | Reference |
|---|---|---|
| Linear Range | 1.10 to 25.00 mg kg⁻¹ | nih.govresearchgate.net |
| Linearity (R²) | > 0.9886 | nih.govresearchgate.net |
| Limit of Detection (LOD) | 0.33 mg kg⁻¹ | nih.govresearchgate.net |
| Limit of Quantification (LOQ) | 1.10 mg kg⁻¹ | nih.govresearchgate.net |
| Accuracy (Relative Error) | < 1% | nih.govresearchgate.net |
| Precision (RSD) | < 3.6% | nih.govresearchgate.net |
| Retention Time | Approx. 4.3 min | fao.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/QTOF) for Identification and Migration Studies
For the definitive identification of Lauroyl Arginate and the investigation of its migration from materials like food packaging, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with a Quadrupole Time-of-Flight (QTOF) analyzer, is an invaluable tool. nih.govresearchgate.net This technique combines the separation power of LC with the high mass accuracy and resolution of a TOF mass spectrometer, allowing for the precise identification of known and unknown compounds. researchgate.netnih.gov
LC-MS(QTOF) has been successfully employed to analyze the migration of LAE from active food packaging into food simulants and actual foodstuffs like chicken breast fillets. nih.gov One study reported migration values of 0.94 ± 0.14 µg/g in 10% v/v ethanol (B145695) and 1.62 ± 0.70 µg/g in 95% v/v ethanol, and 0.93 ± 0.17 µg/g in chicken. nih.gov The high sensitivity and specificity of this method are crucial for detecting and quantifying such low levels of migration. nih.gov
Furthermore, LC-MS(QTOF) is instrumental in identifying non-intentionally added substances (NIAS), which can include impurities from the manufacturing process or degradation products. nih.govmdpi.com For instance, Nα-lauroyl-L-arginine (LAS), a hydrolysis product of LAE, can be identified using this technique. researchgate.net The ability to perform untargeted analysis makes LC-MS(QTOF) a critical component in the safety assessment of materials containing Lauroyl Arginate. nih.gov
Spectroscopic Approaches
Spectroscopic methods offer complementary information for the detection, quantification, and structural elucidation of Lauroyl Arginate.
UV-Vis Spectrophotometry for Detection and Quantification
UV-Vis spectrophotometry is a straightforward and accessible method for the detection and quantification of Lauroyl Arginate. longdom.org This technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. longdom.org The amount of light absorbed is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert Law. longdom.org
A common approach for LAE quantification involves the formation of an ionic pair. nih.govresearchgate.net LAE, being a cationic surfactant, can form a complex with an inorganic species like tetrathiocyanatocobaltate(II) ([Co(SCN)₄]²⁻). nih.govresearchgate.net This complex can then be extracted into an organic solvent and its absorbance measured using a UV-Vis spectrophotometer. nih.govresearchgate.net This method has been shown to provide similar analytical characteristics to HPLC-UV, with a linear range of 1.10 to 25.00 mg kg⁻¹. nih.govresearchgate.net The selection of the detection wavelength is critical; for some methods, a wavelength of 220 nm has been used. ijpsonline.com
Table 2: UV-Vis Spectrophotometry Method Validation
| Parameter | Value | Reference |
|---|---|---|
| Linearity (R²) | 0.9990 | researchgate.net |
| Accuracy (% Recovery) | 98.73% - 102.03% | researchgate.net |
| Precision (%RSD) | < 2.0% | researchgate.net |
| Limit of Detection (LOD) | 0.469 - 0.709 mg/ml | researchgate.net |
| Limit of Quantification (LOQ) | 1.408 - 2.127 mg/ml | researchgate.net |
Infrared (IR) Microscopy for Structural Analysis
Infrared (IR) microscopy is a powerful technique for probing the structural characteristics of Lauroyl Arginate. mdpi.com By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated which provides a "fingerprint" of the molecule's vibrational modes. mdpi.com This allows for the identification of specific functional groups and can be used to study changes in molecular structure, such as those occurring during hydrolysis. mdpi.com
In a study investigating the stability of LAE, IR microscopy was used to compare the spectra of a freshly prepared LAE solution with one that had been stored. mdpi.com The analysis, supported by theoretical spectra from DFT computations, confirmed that LAE undergoes hydrolysis, leading to the formation of Nα-lauroyl-l-arginine (LAS). mdpi.com This demonstrates the utility of IR microscopy in analyzing the chemical integrity and degradation pathways of Lauroyl Arginate. mdpi.com
Electrophoretic and Calorimetric Techniques for Interaction Studies
Understanding the interactions of Lauroyl Arginate with other molecules is crucial for its application in complex systems. Electrophoretic and calorimetric techniques provide valuable insights into these interactions.
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with molecular interactions. researchgate.net It has been used to study the binding of LAE to various biopolymers. researchgate.net For instance, ITC measurements have shown a strong, exothermic binding interaction between the cationic LAE and anionic biopolymers like pectin (B1162225) and carrageenan, driven by electrostatic attraction. researchgate.netresearchgate.net These studies are essential for understanding how LAE will behave in food matrices and other complex formulations. researchgate.net
Electrophoretic techniques, such as microelectrophoresis, can be used to determine the surface charge of particles and how it is affected by the adsorption of surfactants like LAE. researchgate.net By measuring the electrophoretic mobility, researchers can gain information about the electrostatic interactions between LAE and other components in a system. acs.org For example, these techniques have been used to study the interaction of LAE with λ-carrageenan. researchgate.net
Table 3: Compound Names
| Compound Name | Abbreviation |
|---|---|
| Lauroyl Arginate | LAE |
| Ethyl Lauroyl Arginate | LAE |
| Nα-lauroyl-l-arginine | LAS |
| Tetrathiocyanatocobaltate(II) | [Co(SCN)₄]²⁻ |
| Acetonitrile | MeCN |
| Formic Acid | - |
| Phosphoric Acid | - |
| Lauric Acid | - |
| Arginine | - |
| Pectin | - |
Microelectrophoresis for Surface Charge Interactions
Microelectrophoresis is a key technique used to investigate the surface charge properties of particles and molecules in a liquid medium. For Lauroyl Arginate, a cationic surfactant, this method is particularly valuable for characterizing its electrostatic interactions with anionic components, which is critical in complex environments like food matrices. researchgate.net
In a notable study, microelectrophoresis was employed to analyze the interactions between the cationic surfactant Lauric Arginate (LAE) and an anionic biopolymer, high methoxyl pectin (HMP). researchgate.net The principle of this technique involves applying an electric field to a solution containing charged particles and measuring their velocity. This velocity is used to calculate the zeta potential (ζ-potential), which is an indicator of the magnitude of the electrostatic charge at the particle's surface.
Research Findings:
The initial zeta potential of pectin particles was highly negative.
Upon the incremental addition of cationic LAE, the zeta potential of the pectin molecules systematically changed.
As LAE was added, the negative charge of the pectin was neutralized by the adsorption of the positively charged LAE molecules onto its surface, a process driven by strong electrostatic attraction. researchgate.netmdpi.com
A charge-neutral complex was formed at a specific LAE-to-pectin ratio, indicating the point of complete surface charge neutralization.
Further addition of LAE beyond this point led to a reversal of the surface charge, with the complexes becoming progressively more positive.
This application of microelectrophoresis demonstrates its utility in mapping the electrostatic binding between Lauroyl Arginate and other charged species, confirming that their interaction is primarily governed by electrostatic attraction. researchgate.net This understanding is fundamental for controlling the stability and functionality of systems containing LAE and anionic biopolymers. scirp.org
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful analytical technique that directly measures the heat changes associated with intermolecular interactions. malvernpanalytical.com It has become a "gold standard" for studying the binding of small molecules, like Lauroyl Arginate, to macromolecules or other surfaces. uzh.ch A single ITC experiment can provide a complete thermodynamic profile of a binding event, including the binding affinity (Ka), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). malvernpanalytical.com
The technique works by titrating a solution of one component (the ligand, e.g., LAE) into a solution of the other component (the macromolecule, e.g., pectin) in a highly sensitive calorimeter. malvernpanalytical.com The heat released or absorbed upon binding is measured, providing direct insight into the thermodynamic forces driving the interaction. malvernpanalytical.comnih.gov
Research Findings: Studies utilizing ITC have provided detailed thermodynamic data on the interactions between Ethyl Lauroyl Arginate (LAE) and anionic biopolymers like pectin. researchgate.net
Binding Enthalpy (ΔH): The interaction between LAE and pectin was found to be exothermic, meaning heat was released during the binding process. This exothermic nature is characteristic of strong electrostatic attractions between the positively charged LAE and the negatively charged pectin. researchgate.net
Binding Stoichiometry (n): ITC determines the ratio at which the molecules interact. The amount of LAE bound per unit of pectin was observed to decrease as the initial pectin concentration increased. researchgate.net
Temperature Dependence: The binding was also found to be temperature-dependent, with the amount of LAE bound per gram of pectin decreasing as the temperature increased from 15°C to 40°C. researchgate.net
These ITC experiments confirm that the primary driving force for the LAE-pectin interaction is electrostatic attraction. researchgate.net The data obtained is crucial for understanding how environmental factors like concentration and temperature affect the formation and stability of LAE-biopolymer complexes.
| Parameter | Finding | Significance |
| Binding Enthalpy (ΔH) | Exothermic (heat released) | Indicates a strong, energetically favorable electrostatic attraction between cationic LAE and anionic pectin. researchgate.net |
| Binding Stoichiometry (n) | Decreased with increasing pectin concentration | Shows that the ratio of binding is dependent on the availability of binding sites. researchgate.net |
| Temperature Effect | Binding decreased with increasing temperature | Suggests that the interaction is less favorable at higher temperatures. researchgate.net |
| Driving Force | Primarily electrostatic attraction | Confirms the fundamental nature of the interaction between LAE and oppositely charged polymers. researchgate.net |
Sample Preparation Techniques for Diverse Matrices
The effective analysis of Ethyl Lauroyl Arginate (LAE) requires robust sample preparation methods tailored to the specific matrix in which it is found. foodstandards.gov.aufoodstandards.gov.au The complexity of matrices such as foods or packaging materials necessitates different extraction and clean-up procedures to ensure accurate quantification, typically by methods like Reverse Phase High Performance Liquid Chromatography (RP-HPLC). foodstandards.gov.au
Preparation from Food Matrices: The nature of the food matrix dictates the sample preparation strategy. foodstandards.gov.aufoodstandards.gov.au
Liquid Foods (e.g., Beverages): Sample preparation may involve simple dilution with an appropriate solvent or mobile phase, followed by filtration to remove particulate matter before injection into the HPLC system.
Semi-Solid and Solid Foods (e.g., Cheese, Meat Products): These matrices require more extensive preparation. A typical procedure involves:
Homogenization of the sample to ensure uniformity.
Extraction of LAE using a suitable solvent system. The choice of solvent depends on the food's composition (e.g., fat, protein content).
Centrifugation or filtration to separate the liquid extract from solid food components.
A potential clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds before analysis.
For microbiological analysis of LAE's efficacy on meat, a sample portion (e.g., 25g) is taken from the surface, diluted in sterile saline, and then processed for bacterial enumeration. researchgate.net
Preparation from Packaging Materials: LAE can be incorporated into various packaging materials to provide antimicrobial properties. mdpi.com
Surface-Coated Films: To test the activity of LAE-coated films, the material is used to package a food product (e.g., raw beef). researchgate.net Sample preparation then involves analyzing the food itself, as described above, to measure the reduction in microbial growth. researchgate.net
Incorporation into Polymer Matrices: LAE has been incorporated into matrices like low-density polyethylene (B3416737) (LDPE) and polystyrene (PS) pads. mdpi.com Preparation for antimicrobial testing involved dissolving LAE in sterilized water, sometimes with the aid of an orbital shaker, to create stock solutions from which serial dilutions are made for minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) evaluations. mdpi.com For PS pads, LAE was applied either by spraying or by immersing the pads in an aqueous LAE solution. mdpi.com
The selection of an appropriate sample preparation technique is a critical first step for any reliable analytical or microbiological assessment of Lauroyl Arginate in its various applications.
Mechanistic Elucidation of Antimicrobial Action of Lauroyl Arginate
Cellular and Subcellular Targets of Antimicrobial Activity
The antimicrobial efficacy of Lauroyl Arginate stems from its ability to target and compromise fundamental structures of microbial cells, primarily the cell membrane and its associated functions. As a cationic surfactant, its positively charged arginine head group is electrostatically attracted to the negatively charged components of bacterial cell surfaces. mdpi.comwikipedia.org
Lauroyl Arginate's primary mode of action involves the disruption of the bacterial cell membrane. researchgate.netasm.orgmdpi.com Its amphiphilic nature, possessing both a hydrophilic arginine head and a hydrophobic lauric acid tail, facilitates its insertion into the lipid bilayer of the cell membrane. frontiersin.org This insertion disrupts the structural integrity of the membrane, leading to a significant increase in its permeability. atamanchemicals.comnih.govearthwormexpress.com
Studies using flow cytometry and fluorescent nucleic acid dyes have demonstrated this effect. For instance, when Salmonella typhimurium was exposed to Lauroyl Arginate at its minimum inhibitory concentration (MIC), up to 94% of the population was stained with propidium (B1200493) iodide, a dye that only penetrates damaged membranes. foodstandards.gov.au Similarly, 43% of Staphylococcus aureus cells were stained with propidium iodide under similar conditions. foodstandards.gov.au This indicates a profound alteration of membrane permeability, a key step in its antimicrobial action. foodstandards.gov.au Further research has confirmed that Lauroyl Arginate causes notable changes in the ultrastructure and morphology of bacterial cells, such as distortion and dimpling. nih.gov
Research Findings on Lauroyl Arginate's Effect on Bacterial Cell Membranes
| Bacterium | Observed Effect | Methodology |
|---|---|---|
| Escherichia coli O157:H7 | Remarkable changes in ultrastructure and morphology, including distorted and dimpled cells. nih.gov | Scanning Electron Microscopy and Transmission Electron Microscopy |
| Listeria monocytogenes | Membrane leakage. earthwormexpress.com | Not specified |
| Brochothrix thermosphacta | Intracytoplasmic coagulation. nih.gov | Scanning Electron Microscopy and Transmission Electron Microscopy |
| Salmonella Rissen | Membrane leakage. earthwormexpress.com | Not specified |
| Yersinia enterocolitica | Increased membrane permeability. nih.gov | Flow Cytometry |
| Lactobacillus plantarum | Increased membrane permeability. nih.gov | Flow Cytometry |
The disruption of the cell membrane directly leads to the leakage of essential intracellular components. nih.govearthwormexpress.com This includes the release of ions, such as potassium, as well as larger molecules like proteins and nucleic acids. frontiersin.orgfoodstandards.gov.au The loss of these vital cytoplasmic materials disrupts normal cellular metabolism and ultimately leads to cell death. frontiersin.org While Lauroyl Arginate effectively inhibits the growth of microbial populations, it has been observed that it does not cause cell lysis under the conditions studied. atamanchemicals.com Instead, it leads to intracytoplasmic coagulation and the formation of cell debris. nih.govearthwormexpress.com
Cytoplasmic Effects and Intracellular Component Leakage
Inhibition of Microbial Growth and Viability Mechanisms
Lauroyl Arginate exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. atamanchemicals.comcanada.camdpi.com
Lauroyl Arginate is highly effective against a variety of Gram-positive bacteria. atamanchemicals.comcanada.camdpi.com The cell walls of Gram-positive bacteria are generally more susceptible to the action of cationic surfactants. nih.gov Research has demonstrated its efficacy against pathogens such as Staphylococcus aureus and Listeria monocytogenes. atamanchemicals.comfoodstandards.gov.au The mechanism of action remains consistent, focusing on the disruption of the cell membrane and subsequent loss of cellular contents and function. earthwormexpress.com
Lauroyl Arginate also demonstrates significant efficacy against Gram-negative bacteria, which possess an additional outer membrane. atamanchemicals.comcanada.camdpi.com It has been shown to be effective against organisms like Escherichia coli, Salmonella enterica, and Pseudomonas aeruginosa. atamanchemicals.comasm.org The initial interaction involves the crossing of the outer membrane, followed by the disruption of the inner cytoplasmic membrane, leading to the same cascade of events seen in Gram-positive bacteria: increased permeability, loss of membrane potential, and leakage of intracellular components. wikipedia.orgnih.gov
Minimum Inhibitory Concentrations (MIC) of Lauroyl Arginate Against Various Bacteria
| Bacterium | Gram Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus ATCC 6538 | Positive | 8 foodstandards.gov.au |
| Listeria monocytogenes | Positive | 12-100 researchgate.net |
| Salmonella typhimurium ATCC 14028 | Negative | 32 foodstandards.gov.au |
| Escherichia coli | Negative | Not specified atamanchemicals.com |
| Pseudomonas aeruginosa | Negative | Not specified asm.org |
Antifungal and Anti-Yeast Mechanisms
Lauroyl Arginate (LAE), a cationic surfactant derived from lauric acid and L-arginine, demonstrates potent antifungal and anti-yeast activity through its ability to disrupt cellular integrity. nih.govnih.gov Its primary mode of action targets the cytoplasmic membrane of fungal and yeast cells. researchgate.net The positively charged guanidine (B92328) group of the LAE molecule interacts with the negatively charged components of the cell membrane, leading to a disturbance of the membrane's potential and structural integrity. mdpi.comwikipedia.org
This interaction increases the permeability of the cell membrane, a critical factor in its fungicidal effect. nih.govnih.gov Studies on Penicillium expansum have shown that exposure to LAE leads to increased membrane permeability and a subsequent decrease in cell integrity. nih.gov Electron microscopy has confirmed that LAE stress causes significant morphological changes, including the roughening of fungal spores and leakage of intracellular contents. researchgate.net This disruption prevents the normal functioning of the cell and ultimately leads to cell death. nih.gov
Furthermore, research indicates that LAE can induce oxidative stress within fungal cells. nih.govresearchgate.net In studies involving Penicillium expansum, LAE treatment was shown to enhance the activity of oxidative stress-related enzymes like peroxidase and superoxide (B77818) dismutase. nih.gov This suggests that beyond direct membrane damage, LAE also triggers internal cellular stress mechanisms that contribute to its antifungal action. The generation of intracellular reactive oxygen species (ROS) is considered a key part of its antimicrobial mechanism. spgykj.com
The efficacy of Lauroyl Arginate against various fungal and yeast species has been quantified through Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the substance that prevents visible growth.
Table 1: Minimum Inhibitory Concentration (MIC) of Lauroyl Arginate Against Various Fungi and Yeasts
| Fungus/Yeast Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Penicillium expansum | 32 | nih.gov |
| Saccharomyces cerevisiae | 35 | frontiersin.org |
| Zygosaccharomyces bailii | 62.5 | frontiersin.org |
| Candida albicans | 112.5 | frontiersin.org |
| Alternaria alternata | 200 | frontiersin.org |
| Botrytis cinerea | 400 | frontiersin.org |
| Penicillium italicum | 400 | frontiersin.org |
Anti-Biofilm Formation and Detachment Mechanisms
Lauroyl Arginate exhibits significant efficacy in both preventing the formation of biofilms and disrupting established ones through several interconnected mechanisms.
Inhibition of Initial Bacterial Adhesion and Biofilm Development
The initial step in biofilm formation is the adhesion of planktonic bacteria to a surface. mdpi.com Lauroyl Arginate interferes with this critical stage. As a cationic surfactant, it can adsorb to surfaces, altering their physicochemical properties, such as hydrophobicity. This modification can block the initial stages of microbial adhesion. mdpi.com
Research on Pseudomonas aeruginosa has demonstrated that LAE, at sub-growth inhibitory concentrations, effectively inhibits biofilm formation under both static and flow conditions. nih.govnih.gov By preventing the initial attachment, LAE effectively halts the entire biofilm development cascade, from microcolony formation to the maturation of the complex biofilm structure. nih.govabingredients.com
Induction of Biofilm Detachment and Dispersion
Lauroyl Arginate is also capable of acting on pre-established biofilms, inducing their detachment and dispersion. mdpi.com Studies have shown that treating mature biofilms with LAE, particularly at sub-growth inhibitory concentrations, leads to a significant reduction in biofilm mass. mdpi.comresearchgate.net This process is distinct from simple killing of the embedded cells; it involves the active dispersal of the biofilm structure. mdpi.com The mechanism is partly attributed to LAE's surfactant properties, which can weaken the extracellular polymeric substance (EPS) matrix that holds the biofilm together. nih.gov This dispersal mechanism is often more effective at lower concentrations, as higher, bactericidal concentrations may kill the sessile bacteria but leave their debris and the biofilm matrix attached to the surface. mdpi.com
Modulation of Bacterial Motility (e.g., Twitching Motility)
A key mechanism behind LAE-induced biofilm dispersion is its ability to modulate bacterial motility. mdpi.com Specifically, in Pseudomonas aeruginosa, LAE treatment has been shown to enhance twitching motility. nih.govresearchgate.net Twitching motility is a form of surface translocation mediated by type IV pili, which allows bacteria to move across surfaces. wikipedia.org An increase in twitching motility is antagonistic to the sessile lifestyle of a biofilm and promotes the dispersal of cells from the colony. researchgate.netnih.gov By stimulating this movement, LAE encourages bacteria to leave the biofilm, contributing to its breakdown. mdpi.com This effect is particularly noted under iron-limiting conditions created by the compound. nih.gov
Role of Metal Ion Chelation (e.g., Iron) in Biofilm Inhibition
The anti-biofilm activity of Lauroyl Arginate against certain bacteria is significantly linked to its ability to chelate metal ions, particularly iron. nih.govfrontiersin.org Iron is a crucial micronutrient and signaling molecule for bacterial biofilm development. researchgate.netsci-hub.se LAE molecules contain donor groups (carbonyl and guanidine groups) that can form chelate complexes with both ferrous (Fe2+) and ferric (Fe3+) iron. nih.govmdpi.com
By chelating iron, LAE creates an iron-limiting or starvation environment for the bacteria. nih.govnih.gov In response to this iron starvation, bacteria like P. aeruginosa alter their gene expression, up-regulating genes associated with iron acquisition and down-regulating iron storage genes. nih.govnih.govsci-hub.se This genetic response blocks the iron-dependent signals necessary for biofilm development and, as mentioned previously, enhances twitching motility, which is a characteristic phenotype of iron-starved P. aeruginosa. nih.govresearchgate.net Therefore, the chelation of iron is a primary mechanism through which LAE inhibits biofilm formation and promotes its dispersion. frontiersin.org
Intracellular Biochemical Perturbations
The disruption of the cell membrane by Lauroyl Arginate leads to profound intracellular biochemical perturbations. Once the membrane's integrity is compromised, a cascade of events ensues, leading to metabolic disruption and cell death. wikipedia.org
A primary consequence of membrane damage is the uncontrolled leakage of essential intracellular components. abingredients.com Studies have documented the release of potassium ions (K+), proteins, nucleic acids, and adenosine (B11128) triphosphate (ATP) from microbial cells following exposure to LAE. nih.govnih.gov For example, treatment of Listeria monocytogenes with LAE resulted in a significant decrease in intracellular ATP levels and a substantial increase in extracellular nucleic acids and proteins, indicating severe membrane damage. spgykj.com
Furthermore, LAE treatment induces oxidative stress within the microbial cell. nih.govspgykj.com This involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids. nih.govfrontiersin.org The increase in intracellular ROS levels has been observed in both bacteria and fungi upon exposure to LAE. nih.govspgykj.com The connection between LAE's bactericidal activity and oxidative stress is supported by findings that the presence of antioxidants can reduce its inactivation efficacy. frontiersin.org This dual action of causing membrane leakage and inducing oxidative stress creates an inhospitable intracellular environment, disrupting normal metabolic functions and leading to cell death. nih.govabingredients.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Lauroyl D-Arginate |
| Lauric Acid |
| L-Arginine |
| Nα-lauroyl-L-arginine |
| Arginine ethyl ester |
| Ornithine |
| Urea (B33335) |
| Peroxidase |
| Superoxide Dismutase |
| Deferoxamine |
| Glutathione (B108866) |
| Ascorbic acid |
| N-acetyl-L-cysteine |
| Natamycin |
| Alginate |
| PslG |
| cis-2-decenoic acid |
Impact on Intracellular ATP Levels
Adenosine triphosphate (ATP) is the primary energy currency of all living cells, vital for powering metabolic processes. A key aspect of Lauroyl Arginate's antimicrobial mechanism is its profound impact on the intracellular ATP concentration of bacteria.
The primary action of LAE is to compromise the integrity of the cytoplasmic membrane. researchgate.netwikipedia.org This disruption leads to the leakage of essential intracellular components, including ions, proteins, nucleic acids, and crucially, ATP. researchgate.net The loss of membrane potential and the subsequent efflux of ATP rapidly deplete the cell's energy stores, hindering its ability to perform essential functions and leading to metabolic collapse. upf.edu
Research has quantified this effect, demonstrating a significant reduction in intracellular ATP levels upon exposure to LAE. For instance, a study on Listeria monocytogenes revealed a dramatic decrease in cellular ATP after a short treatment period. This rapid depletion underscores the swift and potent action of LAE on bacterial energy metabolism. spgykj.com Another study noted that the combination of LAE with cinnamon oil led to an increase in extracellular ATP, providing further evidence of leakage from the compromised cell membrane of L. monocytogenes. researchgate.net
Table 1: Effect of Lauroyl Arginate (LAE) Treatment on Intracellular ATP in Listeria monocytogenes
| Parameter | Treatment Conditions | Observation | Reference |
|---|---|---|---|
| Intracellular ATP Level | 40 µg/mL LAE for 10 min | 92.40% decrease compared to control | spgykj.com |
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress
Beyond disrupting the cell membrane and depleting ATP, Lauroyl Arginate induces a state of severe oxidative stress within microbial cells by promoting the generation of Reactive Oxygen Species (ROS). frontiersin.orgyufenggp.com Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to neutralize these reactive molecules with its antioxidant defenses, leading to widespread damage to cellular components. najah.edu
The antimicrobial activity of LAE is directly linked to this induced oxidative stress. frontiersin.orgyufenggp.com Excessive ROS can cause irreversible oxidative damage to vital macromolecules such as DNA, lipids, and proteins, disrupting their normal functions and contributing to cell death. frontiersin.org Studies have demonstrated a significant increase in intracellular ROS levels in bacteria following treatment with LAE. spgykj.com
The critical role of oxidative stress in LAE's mechanism has been confirmed through studies using antioxidants. When bacteria such as Escherichia coli O157:H7 and Listeria innocua were treated with LAE in the presence of antioxidants like glutathione and ascorbic acid, the antimicrobial efficacy of LAE was significantly diminished. frontiersin.orgyufenggp.com This demonstrates that the generation of ROS is a core component of its bactericidal action. frontiersin.orgyufenggp.com Further research on L. monocytogenes also showed that the antioxidants glutathione and N-acetyl-L-cysteine could markedly reduce the antibacterial activity of LAE. spgykj.com
Moreover, LAE has been shown to be more potent in generating oxidative stress compared to other membrane-active antimicrobials like polymyxin (B74138) B. asm.orgasm.org This novel oxidative stress pathway enhances the activity of LAE beyond simple membrane damage. asm.orgasm.org
Interactions of Lauroyl Arginate with Biological and Engineered Macromolecules and Interfaces
Interaction with Biopolymers and Macromolecules
The positively charged headgroup of Lauroyl Arginate facilitates strong binding to negatively charged biopolymers, influencing their structure and function. mdpi.commdpi.com
Lauroyl Arginate demonstrates a strong affinity for anionic biopolymers such as pectin (B1162225) and cellulose (B213188) through electrostatic attraction. mdpi.comnih.gov Isothermal titration calorimetry (ITC) and microelectrophoresis (ME) measurements have confirmed the binding of Lauroyl Arginate to pectin. nih.gov This interaction is exothermic and results in the formation of either soluble or insoluble complexes, depending on the specific concentrations of the surfactant and the biopolymer. nih.gov The binding capacity of Lauroyl Arginate to pectin is influenced by both the concentration of pectin and the temperature. For instance, the amount of Lauroyl Arginate bound per gram of pectin decreases as the pectin concentration increases. nih.gov Similarly, an increase in temperature can also lead to a reduction in the amount of bound surfactant. nih.gov This electrostatic binding is a key factor in the formation of complexes with anionic cellulose molecules as well. researchgate.net
Table 1: Influence of Pectin Concentration and Temperature on Lauroyl Arginate (LAE) Binding
| Pectin Concentration (wt%) | LAE Bound (g/g of pectin) | Temperature (°C) | LAE Bound (g/g of pectin) |
|---|---|---|---|
| 0.05 | 1.5 | 15 | 1.7 |
| 0.5 | 0.5 | 40 | 1.3 |
Data sourced from isothermal titration calorimetry (ITC) measurements. nih.gov
Lauroyl Arginate readily forms complexes with various polysaccharides and proteins, primarily through electrostatic interactions. frontiersin.orgresearchgate.net Studies involving high methoxyl pectin (HMP) and pea protein isolate (PPI) have shown that Lauroyl Arginate can participate in the formation of ternary complexes. nih.gov These complexes are stabilized by both hydrogen bonding and electrostatic attraction. nih.gov The formation of these complexes can alter the physical state of the components; for example, within these complexes, other molecules like curcumin (B1669340) can be maintained in a non-crystallized state. nih.gov
Similarly, Lauroyl Arginate interacts with proteins, forming complexes driven by the electrostatic attraction between the cationic surfactant and negatively charged protein molecules. mdpi.com The extent of this complex formation depends on factors like the type and concentration of both the surfactant and the protein, as well as the pH and ionic strength of the medium. mdpi.com While initial binding occurs at specific sites, higher concentrations of the surfactant can lead to the formation of larger aggregates. mdpi.com
The interaction of Lauroyl Arginate with biopolymers can significantly alter the surface properties of the resulting systems. In fish gelatin films, the incorporation of Lauroyl Arginate leads to an increase in surface tension. core.ac.uk This is attributed to the interactions between the fish gelatin molecules and the cationic surfactant. core.ac.uk This interaction can also have an antiplasticizing effect, resulting in films that are stronger and more flexible. core.ac.uk The high water solubility of Lauroyl Arginate also contributes to an increase in the solubility of these biopolymeric films. core.ac.uk
Complex Formation with Polysaccharides and Proteins
Interaction with Nanoparticles and Colloidal Systems
Lauroyl Arginate's ability to adsorb onto surfaces extends to engineered nanomaterials, where it can be used to modify their properties for specific applications. mdpi.com
Lauroyl Arginate electrostatically interacts with negatively charged cellulose nanocrystals (CNCs), leading to surface modification and inducing aggregation. mdpi.com This interaction is leveraged to improve the stability of foams and emulsions. mdpi.commdpi.com The adsorption of Lauroyl Arginate onto CNC surfaces can hydrophobize the nanoparticles, enhancing their ability to stabilize oil-in-water Pickering emulsions. frontiersin.orgacs.org The stability and droplet size of these emulsions can be controlled by adjusting the amount of Lauroyl Arginate used. acs.org The mechanism of stabilization is complex, depending on the type of complex formed, whether the surfactant adsorbs as individual molecules or as micelles, and the presence of free surfactant in the aqueous phase. acs.org This synergistic effect between Lauroyl Arginate and CNCs enhances surface activity beyond that of the surfactant alone, particularly at low concentrations. mdpi.com
Table 2: Effect of Lauroyl Arginate (LAE) on the Surface Tension of Cellulose Nanocrystal (CNC) Suspensions
| LAE Concentration (wt%) | System | Equilibrium Surface Tension (mN/m) |
|---|---|---|
| 0.006 | Pure LAE | 48 |
| 0.006 | LAE + 0.3 wt% cCNC | 40 |
cCNC refers to carboxylated cellulose nanocrystals. ikifp.edu.pl
Lauroyl Arginate can be physically adsorbed onto the surface of nano-montmorillonite (NMMT), a type of clay nanoparticle. scirp.org This adsorption is confirmed by spectroscopic methods, which show the presence of Lauroyl Arginate's characteristic chemical groups on the NMMT surface. scirp.org The addition of Lauroyl Arginate alters the morphology of the NMMT particles, causing them to form more regularly stacked, hexagonal platelet-like structures. scirp.org This surface modification improves the emulsification and structural stability of the NMMT particles, which can then be used as food-grade Pickering emulsion stabilizers. scirp.org The hydrophobic modification of NMMT by Lauroyl Arginate also leads to a significant reduction in the interfacial tension with oil. scirp.org
Surface Activity and Aggregation Behavior in Aqueous Solutions
Surface Tension Isotherms and Critical Micelle Concentration (CMC) Studies
Ethyl Lauroyl Arginate is a cationic surfactant that exhibits pronounced surface activity, significantly lowering the surface tension of aqueous solutions. mdpi.com The critical micelle concentration (CMC) is a key parameter characterizing the aggregation behavior of surfactants. For LAE, a range of CMC values has been reported, with discrepancies often attributed to the purity of the sample and the presence of hydrolysis byproducts. mdpi.commdpi.com Reported values include 1.0–1.1 mmol/dm³, approximately 1 mmol/L, and higher values ranging from 2.4 mM to 6 mM. mdpi.comikifp.edu.plnih.govmdpi.comresearchgate.netresearchgate.netmdpi.com The surface tension at the CMC (σCMC) is notably low for a cationic surfactant, measured to be between 25 and 26.4 mN/m. mdpi.comresearchgate.net This low value is more akin to that of nonionic or Gemini surfactants and suggests the formation of highly surface-active species, such as heterodimers, at the interface. mdpi.comresearchgate.net
| CMC Value | σCMC (mN/m) | Reference |
|---|---|---|
| 1.0–1.1 mmol/dm³ | 25 | mdpi.comresearchgate.net |
| ~1 mmol/L | Not Reported | mdpi.comikifp.edu.pl |
| 4.5 mM | 26.4 | mdpi.comresearchgate.net |
| 2.4 mM | ~26 | mdpi.comresearchgate.net |
| 0.18–0.21% (w/v) (~4.3-5.0 mM) | Not Reported | nih.gov |
| 4.9 mM | Not Reported | researchgate.netwikipedia.org |
| 6 mM | Not Reported | mdpi.com |
Surface Dilational Viscoelastic Moduli and Transport Mechanisms
The dynamic behavior of LAE at interfaces has been studied using the oscillating drop method to determine surface dilational viscoelastic properties. researchgate.net The real part of the surface dilational modulus for LAE solutions generally follows a diffusional transport mechanism, where the transport of surfactant molecules to and from the interface is governed by diffusion. mdpi.comresearchgate.netnih.gov
A key observation is the nonlinear response of the surface tension when the interface is subjected to oscillations, particularly at LAE concentrations near and above the CMC. mdpi.comresearchgate.netnih.gov This nonlinearity is attributed to two main factors: the presence of micelles in the bulk solution and the reorganization of the interfacial layer itself. mdpi.comresearchgate.netnih.gov In mixed systems, such as LAE with carboxylated cellulose nanocrystals (cCNC), the surface rheology is further modified. The addition of electrolytes like sodium chloride can lead to a two-fold increase in surface dilational elasticity. mdpi.com Conversely, the introduction of concentrated urea (B33335) to LAE-cCNC mixtures results in a low elastic modulus, indicating a more viscous, less elastic interfacial layer. mdpi.comresearchgate.net
Formation of Micelles and Interfacial Layer Reorganization
As a surfactant, Ethyl Lauroyl Arginate undergoes self-assembly in aqueous solutions to form micelles above its critical micelle concentration (CMC). nih.gov The formation of these aggregates is a fundamental aspect of its behavior in solution. The presence of these micelles in the bulk phase is a primary reason for the nonlinear response of surface tension observed in dynamic interfacial studies. mdpi.comresearchgate.netnih.gov
The other contributing factor to this nonlinearity is the reorganization of the adsorbed surfactant molecules within the interfacial layer. mdpi.comresearchgate.netnih.gov This suggests that the arrangement of LAE molecules at the air-water interface is complex and can change under dynamic perturbations. The unusually low surface tension value at the CMC (σCMC) also points towards a highly efficient and dense packing at the interface, possibly involving structures more complex than simple monomers, such as dimers. mdpi.comresearchgate.net Furthermore, in the presence of macromolecules like cellulose nanocrystals, a phenomenon known as polymer-induced micellization can occur, further influencing the aggregation behavior of LAE. mdpi.com
Heterodimer Formation and Electrostatic Interactions in Solution
A crucial aspect of Lauroyl Arginate's chemistry in aqueous solution is its tendency to hydrolyze. mdpi.com LAE can decompose into other surface-active compounds, primarily Nα-lauroyl–l-arginine (LAS) and dodecanoic acid (also known as lauric acid). ikifp.edu.plmdpi.comresearchgate.netnih.gov This inherent instability means that LAE solutions are multicomponent systems. mdpi.com
These hydrolysis products can interact with unhydrolyzed LAE molecules to form highly surface-active heterodimers, such as the LAE-dodecanoate anion or LAE-LAS pairs. mdpi.comresearchgate.netnih.gov The existence and stability of these dimers are supported by quantum mechanical density functional theory (DFT) computations and molecular dynamics simulations. mdpi.comresearchgate.netnih.gov The LAE-dodecanoate heterodimer is particularly stable, bound by both hydrophobic interactions between the two alkyl chains and strong electrostatic attraction between the cationic LAE and the anionic dodecanoate (B1226587). mdpi.com This dimer can be further stabilized by hydrogen bonds. mdpi.comresearchgate.netnih.gov The interaction between LAE and the zwitterionic LAS to form a heterodimer is electrostatically weaker but can also be stabilized through hydrogen bonding. mdpi.com The formation of these heterodimers is a key hypothesis to explain the exceptionally low surface tension at the CMC observed for LAE. mdpi.comresearchgate.net
As a cationic molecule, LAE readily engages in strong electrostatic interactions with anionic macromolecules. mdpi.comnih.gov Studies using isothermal titration calorimetry have demonstrated strong binding between LAE and anionic biopolymers such as pectin, alginate, carrageenan, and xanthan. nih.gov Conversely, no significant complex formation was detected with neutral biopolymers like dextran (B179266) or other cationic biopolymers like chitosan (B1678972). nih.gov
Stability, Degradation Kinetics, and Hydrolysis Products of Lauroyl Arginate in Diverse Environments
Chemical Stability under Varying Environmental Conditions
The chemical stability of Lauroyl Arginate is a critical factor in its application, particularly in food systems. The compound's shelf life is reported to be over two years when stored at room temperature in a sealed container. foodstandards.gov.aumdpi.com However, its stability in aqueous solutions is highly dependent on several environmental parameters.
The pH of the surrounding medium plays a pivotal role in the hydrolysis kinetics of Lauroyl Arginate. Generally, the stability of Lauroyl Arginate decreases as the pH moves away from the acidic range. fao.orgeuropa.eu
Acidic Conditions (pH 3-4): Lauroyl Arginate exhibits its highest stability in acidic environments. foodstandards.gov.auatamanchemicals.com At a pH of 4 and a temperature of 25°C, its half-life is greater than one year. nih.govmdpi.comindustrialchemicals.gov.au
Neutral and Alkaline Conditions (pH 7-9): As the pH increases, the rate of hydrolysis accelerates significantly. nih.govmdpi.com At 25°C, the half-life of Lauroyl Arginate decreases to 57 days at pH 7 and further reduces to just 34 hours at pH 9. nih.govmdpi.comindustrialchemicals.gov.au This indicates that the degradation is promoted by base-catalyzed hydrolysis. mdpi.com
Interactive Data Table: Half-life of Lauroyl Arginate at 25°C
| pH | Half-life |
|---|---|
| 4 | > 1 year |
| 7 | 57 days |
| 9 | 34 hours |
Temperature is another critical factor that influences the degradation of Lauroyl Arginate. An increase in temperature generally leads to a decrease in the stability of the compound. fao.orgeuropa.eu
Combined Effect of High Temperature and Low pH: The combination of high temperatures (e.g., 50°C) and very low pH (less than 3) significantly accelerates the hydrolysis of Lauroyl Arginate. foodstandards.gov.aufoodstandards.gov.au Under these conditions, the primary hydrolysis product is Nα-lauroyl-L-arginine (LAS). foodstandards.gov.aufoodstandards.gov.au
Room Temperature Stability: At room temperature, Lauroyl Arginate is relatively stable, even at low pH levels. foodstandards.gov.au However, prolonged exposure to high temperatures can lead to degradation. earthwormexpress.com
The stability of Lauroyl Arginate has been evaluated in the presence of various food acids. The type of acid can influence the rate of hydrolysis.
Inorganic vs. Organic Acids: Studies have shown that strong inorganic acids, such as phosphoric acid, tend to affect the stability of Lauroyl Arginate more than the organic acids studied, which include citric, tartaric, malic, and fumaric acids. fao.orgeuropa.eu
Effect of Temperature on Degradation Pathways
Enzymatic Hydrolysis Pathways and Products
In addition to chemical hydrolysis, Lauroyl Arginate can also be broken down by enzymes, particularly within food matrices.
The presence of inherent enzymes in certain foods can lead to the hydrolysis of Lauroyl Arginate. foodstandards.gov.aufoodstandards.gov.au This enzymatic action has been observed in various food products.
Uncooked vs. Processed Foods: Lauroyl Arginate has been found to be stable in many processed food matrices. fao.orgfoodstandards.gov.au However, a decrease in its concentration has been observed in uncooked foods like chickpeas, marinated meats, and dried and salted cod, which is attributed to enzymatic hydrolysis. foodstandards.gov.aufoodstandards.gov.aunih.gov
Interaction with Food Components: Interactions between Lauroyl Arginate and other food components, such as proteins (e.g., meat, soya proteins, ovo-albumin, and lacto-albumin), can also lead to more extensive hydrolysis. foodstandards.gov.au
The hydrolysis of Lauroyl Arginate, whether through chemical or enzymatic pathways, results in the formation of specific breakdown products. atamanchemicals.comwikipedia.org
The proposed degradation pathway involves two main routes:
Cleavage of the Ethyl Ester: This results in the formation of Nα-lauroyl-L-arginine (LAS) and ethanol (B145695). nih.govmdpi.comwikipedia.org LAS is often the main initial hydrolysis product. foodstandards.gov.aufoodstandards.gov.au
Cleavage of the Lauroyl Side Chain: This leads to the formation of arginine ethyl ester. wikipedia.org
Further hydrolysis of these intermediates yields lauric acid and the amino acid arginine . nih.govfoodstandards.gov.aufoodstandards.gov.au Arginine can then be further metabolized into naturally occurring compounds like ornithine and urea (B33335). industrialchemicals.gov.auwikipedia.org
Enzymatic Cleavage in Food Matrices
Long-Term Storage Stability and Decomposition Mechanisms
The long-term stability of Lauroyl Arginate is a critical factor influencing its application and efficacy in various environments. Its decomposition is primarily governed by hydrolysis, with the rate being significantly influenced by pH, temperature, and the composition of the surrounding matrix. mdpi.comfoodstandards.gov.aunih.gov
In its solid, powdered form, Lauroyl Arginate is highly stable, with a shelf life reported to be over two years when stored in a closed container at room temperature. mdpi.comfoodstandards.gov.aunih.govfao.org However, it is often utilized in solution, dissolved in carriers such as water, propylene (B89431) glycol, or glycerine, where its stability is more dynamic. foodstandards.gov.au
The degradation kinetics in aqueous solutions are heavily dependent on pH. foodstandards.gov.au Lauroyl Arginate exhibits the greatest stability in acidic conditions. foodstandards.gov.aunih.gov In an aqueous solution at 25°C, its half-life is greater than one year at a pH of 4. mdpi.comfoodstandards.gov.aunih.gov As the pH increases, the rate of hydrolysis accelerates significantly, a characteristic of base-catalyzed hydrolysis. mdpi.comnih.gov At a neutral pH of 7, the half-life decreases to 57 days, and in an alkaline environment of pH 9, it is further reduced to just 34 hours. mdpi.comfoodstandards.gov.aunih.gov
Table 1: Half-life of Lauroyl Arginate in Aqueous Solution at 25°C
Temperature is another critical variable. fao.org Studies show that high temperatures combined with very low pH levels can accelerate the degradation of the compound. foodstandards.gov.au For instance, at 50°C and a pH below 3, the hydrolysis of Lauroyl Arginate to its primary degradation product, Nα-lauroyl-L-arginine (LAS), is notable. foodstandards.gov.au Consequently, it is recommended to avoid using the compound in applications that involve a combination of high temperatures (e.g., 50°C) and low pH (<3) for extended periods, specifically longer than 10 days. foodstandards.gov.au However, at room temperature, the compound remains relatively stable even at low pH values. foodstandards.gov.au
The decomposition mechanism of Lauroyl Arginate primarily occurs through two hydrolysis pathways. mdpi.com The preferred and predominant mechanism involves the base-catalyzed hydrolysis of the ethyl ester bond. mdpi.com This cleavage results in the formation of Nα-lauroyl-L-arginine (LAS) and ethanol. mdpi.com A secondary, less common pathway is the hydrolysis of the amide bond, which would yield L-arginine ethyl ester and lauric acid. mdpi.com
Further degradation of these initial hydrolysis products can occur. wikipedia.org LAS, the main hydrolysis product, can be further hydrolyzed to produce arginine and lauric acid. foodstandards.gov.au In biological systems, arginine is subsequently metabolized into ornithine and urea, which can then be integrated into natural metabolic cycles. wikipedia.org The presence of other components can also impact stability; interactions with substances like meat, soya proteins, ovo-albumin, and lacto-albumin have been shown to result in the degradation of Lauroyl Arginate. foodstandards.gov.aufao.org
Table 2: Primary Hydrolysis Products of Lauroyl Arginate
Advanced Formulation and Delivery Systems Research for Lauroyl Arginate
Encapsulation Technologies for Controlled Release
Encapsulation technologies are pivotal in optimizing the performance of LAE by controlling its release and improving its stability.
Microencapsulation and nanoencapsulation are processes where LAE is entrapped within a coating material, creating particles on the micrometer or nanometer scale, respectively. researchgate.netnih.gov The primary goal is to protect the active compound from environmental factors, control its release at specific times or locations, and enhance its solubility and bioavailability. researchgate.netnih.gov For food applications, the encapsulating materials must be designated as "generally recognized as safe" (GRAS). nih.gov
Microencapsulation : This technology can enhance the retention time of a nutrient in food and permit a controlled release during consumption or within the intestinal tract. researchgate.net The size of microcapsules typically ranges from 1 to 1000 µm. heraldopenaccess.us Research has explored various methods like spray drying to microencapsulate active agents. vu.edu.au For instance, studies have focused on encapsulating antimicrobial agents in materials like β-cyclodextrin to improve thermal stability for processes such as high-temperature extrusion. vu.edu.au
Nanoencapsulation : With particle sizes below 1 µm, nanoencapsulation offers the potential to protect sensitive bioactive ingredients, mask taste and odor, and improve the bioavailability of poorly absorbable compounds. researchgate.netheraldopenaccess.us The reduced particle size provides a larger surface area, which can be beneficial for absorption. heraldopenaccess.us Nanoencapsulation is an area of continuous innovation, with research focusing on new formulations and systems to preserve bioactive compounds with improved functionalities. nih.gov
Beyond simple encapsulation, LAE is integrated into more complex delivery systems like liposomes and polymeric structures to achieve targeted and controlled release.
Liposomal Delivery : Liposomes are vesicles made of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. nih.govnih.gov They are valued for their ability to enhance the efficacy of encapsulated agents, offer controlled release, and improve stability. nih.gov Liposomal systems can be modified, for example by coating their surface with polyethylene (B3416737) glycol (PEG), to improve stability and circulation time in biological systems. nih.gov Research has also explored the use of pH-sensitive liposomes, which release their contents in response to acidic environments, for targeted intracellular delivery. tandfonline.com
Polymeric Delivery Systems : Polymers are widely used to create delivery systems due to their ability to be tailored for specific applications. acs.org They can be used to form nanoparticles, nanogels, and films for controlled drug release. nih.govacs.org For example, ternary complexes composed of pea protein isolate, high-methoxyl pectin (B1162225), and surfactants like ethyl lauroyl arginate have been developed for the delivery of other bioactive compounds. nih.gov In food packaging, coaxial electrospinning has been used to create core/shell structures with a hydrophilic polymer (like polyvinyl alcohol) containing LAE in the core and a hydrophobic polymer (like polylactic acid) as the shell to control its release into different food simulants. researchgate.net
Microencapsulation and Nanoencapsulation Strategies
Integration into Active Food Packaging Materials
A significant area of research for LAE is its incorporation into active food packaging materials to extend the shelf life and improve the safety of food products.
LAE has been successfully integrated into a wide array of both petroleum-based and bio-based polymeric matrices. researchgate.netresearchgate.netunimore.it The choice of polymer and incorporation method (in the bulk or as a surface coating) depends on the properties of the antimicrobial agent and the intended application. unimore.it
Petroleum-Based Polymers : LAE has been incorporated into polymers like low-density polyethylene (LDPE), polystyrene (PS), and polyethylene terephthalate (B1205515) (PET). researchgate.netunimore.itmdpi.com For instance, LDPE films with LAE have been developed and characterized for their physical and antimicrobial properties. mdpi.comresearchgate.net Active PS pads containing LAE have also shown significant antimicrobial activity. mdpi.com
Bio-Based and Biodegradable Polymers : There is a strong focus on using biodegradable polymers to create more sustainable packaging. LAE has been integrated into polyvinyl alcohol (PVA), polylactic acid (PLA), chitosan (B1678972), gelatin, starch, and zein. researchgate.netunimore.itfrontiersin.org
PVA and Starch : Blend films of PVA and starch incorporating LAE have been prepared and show compatibility between the polymers and good antimicrobial activity. mdpi.comnih.gov
PLA : PLA films with LAE, often produced via electrospinning, have demonstrated outstanding antimicrobial capabilities and the ability to extend the shelf-life of products like strawberries. researchgate.net
Chitosan : Chitosan films containing LAE have been shown to have significant antimicrobial activity against a wide range of microorganisms and have been effective in reducing the microbial load on fresh chicken. upv.es
Starch-Gelatin : Active films made from starch and gelatin with LAE have been effective in inhibiting microbial growth in marinated salmon. frontiersin.org
Zein : Zein films incorporating LAE have demonstrated significant reductions in foodborne pathogens. researchgate.net
Below is a table summarizing the polymers used for incorporating Lauroyl Arginate.
Table 1: Polymeric Matrices for Lauroyl Arginate Integration| Polymer Type | Polymer Name |
|---|---|
| Petroleum-Based | Low-Density Polyethylene (LDPE) |
| Polystyrene (PS) | |
| Polyethylene Terephthalate (PET) | |
| Bio-Based / Biodegradable | Polyvinyl Alcohol (PVA) |
| Polylactic Acid (PLA) | |
| Chitosan | |
| Gelatin | |
| Starch | |
| Zein |
Data sourced from multiple studies. researchgate.netunimore.itfrontiersin.org
The development of edible and non-edible antimicrobial coatings and films containing LAE is a key strategy for active food packaging. nih.gov These films can be applied directly to food surfaces or used as packaging layers.
Research has focused on creating films from polymer blends, such as chitosan-polyvinyl alcohol (CS-PVA), enriched with LAE. researchgate.net These active films have been shown to inhibit the growth of major foodborne bacterial pathogens. researchgate.net The incorporation of LAE can sometimes affect the physical properties of the films, such as increasing thickness and water vapor permeability while decreasing mechanical strength and transparency. researchgate.net Another innovative approach involves creating micro-emulsions with chitosan and LAE, which can then be formed into coatings and films with micro-channels that facilitate the release of the antimicrobial agent. nih.gov
Sustainable packaging solutions are also being developed by applying active biodegradable coatings, such as a PLA/LAE solution, onto recyclable substrates like PET. frontiersin.org
A critical aspect of active packaging is understanding and controlling the migration of the active substance from the packaging into the food. researchgate.net The release of LAE must be progressive and controlled to ensure a sustained antimicrobial effect throughout the product's shelf life and to comply with regulatory limits on migration. researchgate.netresearchgate.net
The release kinetics of LAE are influenced by the polymer matrix and the nature of the food product (e.g., aqueous or fatty). researchgate.net For example, in a core/shell fiber system using PVOH and PLA, LAE showed slow release into a fatty food simulant but fast diffusion in an aqueous simulant. researchgate.net
Mathematical models are often employed to study and predict the release of LAE from packaging materials. researchgate.net Studies have determined the migration values of LAE from packaging into various food simulants and actual food products like chicken breast, ensuring they remain within safe limits. researchgate.net The ability to release the antimicrobial agent progressively is a distinct advantage over directly adding the full amount to the food formulation. researchgate.net
Development of Antimicrobial Bio-Coatings and Films
Emulsion Stabilization and Pickering Emulsions
Lauroyl Arginate, particularly in the form of its ethyl ester, Ethyl Lauroyl Arginate (LAE), has been the subject of significant research in the field of emulsion science. Its role extends from a conventional surfactant in oil-in-water emulsions to a critical component in the formation of advanced Pickering emulsion systems.
Stabilization of Oil-in-Water Emulsions
Ethyl Lauroyl Arginate (LAE) is a cationic surfactant derived from lauric acid and L-arginine. nih.govnih.gov Its molecular structure gives it surface-active properties, including a hydrophilic-lipophilic balance (HLB) value of 10.5, making it suitable for promoting the dispersion of oil in water. frontiersin.org The primary mechanism for stabilization involves the adsorption of LAE at the oil-water interface, which lowers the interfacial tension and facilitates the formation of smaller droplets, thereby creating a more stable emulsion.
Research has increasingly focused on using LAE in combination with nanoparticles to create synergistic stabilization systems. nih.govscirp.org In these systems, the cationic LAE electrostatically interacts with anionic particles, such as cellulose (B213188) nanocrystals (CNCs) or nano-montmorillonite (NMMT), adsorbing onto their surfaces. scirp.orgacs.org This adsorption modifies the particles' surface properties and enhances their ability to stabilize the emulsion. acs.orgresearchgate.net For instance, the complexation of LAE with mechanical cellulose nanofibrils (CNF) has been shown to enhance the adsorption of the fibrils at the oil-water interface, reduce interfacial tension, and result in smaller, more uniform emulsion droplets. researchgate.net This approach creates a structured network that imparts stability against creaming and coalescence. nih.gov
Table 1: Research Findings on Lauroyl Arginate in Oil-in-Water Emulsion Stabilization This table is interactive. You can sort and filter the data.
| Stabilizer System | Oil Phase | Key Findings | Reference |
|---|---|---|---|
| Ethyl Lauroyl Arginate (LAE) and Cellulose Nanocrystals (CNC) | Sunflower Oil | LAE adsorption on CNC surfaces affects nanoparticle electrostatic stabilization and aggregation state, which is directly related to the properties of the resulting O/W emulsions. | nih.govacs.org |
| LAE and Mechanical Cellulose Nanofibrils (CNF) | Not Specified | Proper LAE addition (0.1 wt%) enhances CNF adsorption at the oil-water interface, reduces interfacial tension, and forms smaller, more uniform emulsion droplets. | researchgate.net |
| LAE and Nano-Montmorillonite (NMMT) | Sunflower Oil | LAE/NMMT complexes were assessed for their capacity to stabilize an O/W emulsion at a low solid concentration (0.5% w/v), demonstrating controllable droplet diameter and stability. | scirp.org |
Role in Pickering Emulsion Formation and Stability
Pickering emulsions are stabilized by solid particles that adsorb at the oil-water interface, forming a mechanical barrier that prevents droplet coalescence. scirp.orgrsc.org The stability of these emulsions is often superior to those stabilized by traditional surfactants because the particles are considered to be irreversibly adsorbed at the interface. scielo.br Lauroyl Arginate plays a crucial role not as the primary Pickering stabilizer itself, but as a modifier of solid particles to make them more effective in this role. nih.govscirp.org
Research has demonstrated that LAE can be physically adsorbed onto the surface of nanoparticles like nano-montmorillonite (NMMT) or cellulose nanocrystals (CNC) to create a food-grade Pickering emulsion stabilizer. scirp.orgscirp.orgresearchgate.net The process relies on the electrostatic attraction between the cationic LAE and the typically anionic surfaces of these nanoparticles. researchgate.net This modification alters the wettability of the particles, a key factor in Pickering stabilization. scirp.orgscirp.org By adjusting the concentration of LAE, the hydrophobicity of the particle-LAE complex can be tuned. scirp.org For example, with an increasing concentration of LAE on NMMT, the three-phase contact angle of the complex was modified, reaching an optimal value of 87.6° at a 0.01% LAE concentration, which is close to the 90° angle ideal for strong interfacial adsorption. scirp.org
The LAE-modified particles then adsorb to the oil-water interface, creating a dense, granular film that provides a significant steric barrier against droplet aggregation and coalescence. scielo.brscirp.org This results in highly stable Pickering emulsions with controllable droplet sizes. nih.govscirp.org Studies have shown that the introduction of LAE to nanoparticle systems leads to a marked reduction in emulsion droplet size and enhances long-term stability. nih.govscirp.org For instance, a complex of LAE/NMMT successfully reduced the average droplet size of a sunflower oil emulsion from 56.2 μm to just 1.0 μm. scirp.org Similarly, CNC/LAE complexes have been used to create stable oil-in-water Pickering emulsions that are resistant to coalescence for at least one month. nih.govresearchgate.net
Table 2: Research Findings on Lauroyl Arginate in Pickering Emulsion Systems This table is interactive. You can sort and filter the data.
| Pickering Stabilizer System | Oil Phase | LAE Concentration | Key Results on Stability and Formation | Reference |
|---|---|---|---|---|
| LAE / Nano-Montmorillonite (NMMT) | Sunflower Oil | 0.0075 wt% (optimal) | Reduced average droplet size from 56.2 μm to 1.0 μm. The complex formed a barrier layer at the interface, ensuring long-term stability (≥30 days). | scirp.org |
| LAE / Cellulose Nanocrystals (CNC) | Sunflower Oil, Dodecane | Varied (e.g., >0.25 wt%) | Produced stable Pickering emulsions with fine droplets. A system with 0.6 wt% LAE showed no creaming after 30 days. The stabilization mechanism depends on the type of CNC/LAE complex formed. | nih.govacs.org |
| LAE / Rice Bran CNC | Not Specified | 0.1% (with 0.02% CNC) | Produced stable Pickering emulsions resistant to droplet coalescence. Extended the lag phase for lipid hydroperoxide to 20 days. | researchgate.net |
| LAE / Mechanical Cellulose Nanofibrils (CNF) | Not Specified | Varied | Complexes act as both Pickering stabilizers and create a 3D network in the emulsion, leading to adjustable droplet diameter and stability against creaming and oiling-off. | nih.gov |
Table 3: List of Compound Names
| Compound Name | Abbreviation |
|---|---|
| Lauroyl D-Arginate | |
| Ethyl Lauroyl Arginate | LAE, ELA |
| Cellulose Nanocrystals | CNC |
| Nano-montmorillonite | NMMT |
| Mechanical Cellulose Nanofibrils | CNF |
| Lauric Acid | |
| L-arginine | |
| Sunflower Oil |
Research on Lauroyl Arginate in Specific Applied Academic Contexts
Studies in Food Preservation Systems (Focus on Efficacy Mechanisms and Interactions)
Ethyl Lauroyl Arginate (LAE), a cationic surfactant derived from L-arginine, lauric acid, and ethanol (B145695), demonstrates broad-spectrum antimicrobial activity, making it a subject of extensive research in food preservation. yufenggp.comnih.govfrontiersin.org Its primary mechanism of action involves the disruption of microbial cell membranes. As a cationic molecule, LAE electrostatically interacts with the negatively charged components of bacterial cell walls and membranes, leading to altered permeability, leakage of essential intracellular contents, and ultimately, cell death. foodstandards.gov.au This activity is effective against a wide range of bacteria, yeasts, and molds. frontiersin.org
Lauroyl Arginate is recognized for its application in meat and poultry products to enhance microbial safety. frontiersin.orgnih.gov Studies have shown its effectiveness against significant foodborne pathogens. For instance, in ready-to-eat (RTE) cooked chicken breast roast, the application of LAE was investigated both alone and in combination with High-Pressure Processing (HPP) to extend shelf-life. massey.ac.nz Similarly, research on chicken breast fillets demonstrated that LAE could significantly reduce counts of Campylobacter jejuni. researchgate.net A treatment with 400 mg/kg of LAE resulted in a maximum reduction of approximately 1.5 log cfu/g of C. jejuni during 7 days of storage at 4°C. researchgate.net
The efficacy of LAE is also noted in controlling Listeria monocytogenes in RTE meat products, which are a known source of listeriosis. researchgate.net The United States Department of Agriculture (USDA) has approved the use of LAE in meat and poultry products at concentrations up to 200 ppm. yufenggp.com In Europe, it is authorized for use in heat-treated meat products. frontiersin.org The application methods are versatile and include direct addition, spraying, or dipping. frontiersin.org However, the complex matrix of meat products, which includes fats and proteins, can sometimes reduce the antimicrobial activity of LAE compared to its efficacy in simpler lab media. researchgate.net
Table 1: Efficacy of Lauroyl Arginate in Poultry Products
In dairy products, Lauroyl Arginate has been studied for its ability to control pathogenic bacteria. yufenggp.com Research in whole and skim milk showed that LAE could reduce populations of Listeria monocytogenes. yufenggp.com Specifically, a concentration of 200 μg/ml of LAE for 24 hours resulted in an approximate 1-log reduction of an initial 4-log CFU/mL population. yufenggp.com However, the effectiveness of LAE can be diminished in certain dairy products. For example, its antimicrobial activity was found to be lower in chocolate milk, a phenomenon attributed to potential interactions with stabilizers like carrageenan. yufenggp.comfrontiersin.org
The interaction with food components is a critical factor; for instance, LAE can react with casein, a primary protein in milk, which may lead to precipitation and a loss of antimicrobial activity, limiting its use in some liquid dairy products. foodstandards.gov.au To enhance its effectiveness, studies have explored combining LAE with other antimicrobials, such as essential oils. yufenggp.comfrontiersin.org A synergistic effect was observed against L. monocytogenes in 2% reduced-fat milk when LAE was combined with cinnamon leaf oil or eugenol. yufenggp.comfrontiersin.orgnih.gov
Table 2: Efficacy of Lauroyl Arginate in Dairy Products
The application of Lauroyl Arginate extends to fresh produce and low-moisture food products. yufenggp.comsci-hub.se Research has demonstrated its preservative effects on vegetables like green bell peppers and in prepared salads. nih.govfoodstandards.gov.au In low-moisture foods, such as peanut paste, LAE has been shown to be effective against Salmonella Tennessee. yufenggp.com The efficacy was influenced by water activity (aw), with greater reductions observed at lower aw values. yufenggp.com For instance, in low-fat peanut paste with a water activity of 0.5 or 0.3, an LAE concentration of 5,000 ppm reduced S. Tennessee to undetectable levels within 24 hours. yufenggp.com
The fat content of the food also impacts LAE's effectiveness. yufenggp.com In peanut paste with 50% fat, the reduction of Salmonella was less pronounced compared to low-fat versions, highlighting the interaction between LAE and food matrix components. yufenggp.com Studies have also shown that inherent enzymes in foods like chickpeas can hydrolyze LAE, potentially requiring higher initial concentrations to achieve the desired preservative effect. foodstandards.gov.au
Food-contact surfaces represent a significant source of microbial contamination in food processing environments. yufenggp.comnih.gov Lauroyl Arginate has been investigated as a sanitizing agent for these surfaces. yufenggp.comsci-hub.se Studies on polished stainless steel coupons, a common material in food processing equipment, tested the efficacy of LAE against Listeria monocytogenes biofilms. yufenggp.comnih.gov Exposure to a 100 μg/ml solution of LAE for 5 and 10 minutes resulted in reductions of 1.38-log and 2.57-log, respectively, from an initial population of 4 log CFU/coupon. yufenggp.comnih.gov This demonstrates the potential of LAE to decontaminate processing surfaces and equipment, thereby preventing cross-contamination of food products. yufenggp.com The anti-biofilm activity of LAE against other pathogens like Pseudomonas aeruginosa has also been noted, with some research suggesting this may be linked to its ability to chelate iron, a crucial element for biofilm development. yufenggp.comfrontiersin.org
Efficacy in Produce and Low-Moisture Foods
Investigations in Oral Microbiology and Biofilm Control
In the field of oral microbiology, Lauroyl Arginate is recognized for its ability to inhibit the formation of dental plaque, which is a complex biofilm. remedypublications.com The primary mechanism is attributed to its properties as a cationic surfactant. remedypublications.comnih.gov LAE is thought to adsorb onto the tooth surface, creating a barrier that physically prevents the attachment and adherence of plaque-forming bacteria. nih.gov This action disrupts the initial stages of biofilm formation.
Clinical studies support this mechanism. A mouthrinse containing 0.15% LAE used as an adjunct to regular tooth brushing was found to significantly reduce plaque accumulation. nih.gov After four weeks of use, subjects showed a 42.6% reduction in plaque scores compared to a control group. nih.govresearchgate.netresearchgate.net The study also observed a significant reduction in gingivitis and bleeding, which are consequences of plaque buildup. nih.govresearchgate.netresearchgate.net The compound is rapidly metabolized in the human body into its constituent parts, lauric acid and arginine, which are naturally occurring dietary components. nih.gov
Interactions with Oral Microbial Communities and Biofilm Architecture
Ethyl Lauroyl Arginate (ELA or LAE) has been investigated for its effects on the complex ecosystems of the oral cavity, particularly its ability to interfere with dental plaque biofilm formation and structure. The dental plaque biofilm is a community of bacterial species that adheres to the protein film (pellicle) on the tooth surface. nih.gov The accumulation of this biofilm can lead to gingivitis, characterized by inflammation, redness, and bleeding of the gums. nih.gov
The primary mechanism of LAE in an oral context is not bactericidal or bacteriostatic in the traditional sense, but rather physical. nih.gov It acts as a cationic surfactant that creates a barrier on the tooth surface, preventing bacteria from attaching to the pellicle. nih.govremedypublications.com This anti-adherence action disrupts the initial stages of plaque formation. nih.gov This mode of action is different from that of chlorhexidine (B1668724), a common antiseptic agent that has direct bactericidal effects. nih.govremedypublications.com
Clinical research has demonstrated the tangible effects of this mechanism. In a four-week study involving adults with mild-to-moderate gingivitis, a mouthrinse containing 0.15% LAE used twice daily as an adjunct to brushing resulted in significant reductions in plaque and gingivitis compared to a control group. researchgate.net Notably, there were no significant shifts detected in the composition of the oral microflora, suggesting a targeted action on plaque accumulation rather than a broad disruption of the oral microbial balance. researchgate.net
| Metric | Reduction vs. Control (at Week 4) | Statistical Significance |
|---|---|---|
| Plaque Score | 42.6% | p<0.001 |
| Gingivitis Score | 10.7% | p<0.001 |
| Bleeding Index Score | 50.9% | p<0.001 |
Beyond preventing initial attachment, LAE also affects established multi-species oral biofilms. In vitro studies using both static and microfluidic biofilm models showed that LAE could significantly reduce the biomass, thickness, and viability of developed biofilms. researchgate.net Research on its component parts reveals that the amino acid L-arginine can destabilize multi-species oral biofilms grown from human saliva. capes.gov.brresearchgate.net L-arginine was found to alter the biofilm architecture and its species composition, leading to a decrease in the proportion of certain Gram-negative bacteria like Neisseria and Aggregatibacter and an increase in Streptococcus and Veillonella species. capes.gov.brresearchgate.net In biofilms of the key cariogenic bacterium Streptococcus mutans, the presence of L-arginine can influence the production of extracellular glucans, which are crucial for adhesion. nih.gov
Furthermore, research on Pseudomonas aeruginosa, a bacterium that can be part of the oral microbiome, has shown that LAE can inhibit biofilm development at sub-growth inhibitory concentrations by chelating iron. frontiersin.org This action blocks the iron-dependent signals necessary for biofilm formation and increases the bacteria's twitching motility. frontiersin.org
Exploratory Research in Biomedical and Cosmetic Formulations (General Mechanistic Focus)
The utility of Ethyl Lauroyl Arginate (LAE) in biomedical and cosmetic applications stems from its fundamental properties as a cationic surfactant with potent, broad-spectrum antimicrobial activity. cosmeticsandtoiletries.comcosmeticsciencetechnology.comeuropa.eu Its mechanism of action is primarily targeted at the microbial cell membrane. cosmeticsandtoiletries.comeuropa.eumdpi.com
As an amphiphilic molecule, LAE possesses a positively charged hydrophilic head (the L-arginine group) and a hydrophobic tail (the lauric acid chain). frontiersin.orgmdpi.com This structure facilitates its interaction with the negatively charged components of bacterial, yeast, and mold cell membranes. europa.eumdpi.com The initial electrostatic attraction allows the molecule to penetrate and integrate into the lipid bilayer. mdpi.com This integration disrupts the membrane's structural integrity and potential, altering its permeability. cosmeticsandtoiletries.comcosmeticsciencetechnology.com The resulting loss of control over the passage of ions and molecules leads to the leakage of vital intracellular components and ultimately, a loss of cell viability. cosmeticsandtoiletries.commdpi.com
This robust antimicrobial action has positioned LAE as an effective preservative in a wide range of cosmetic products. cosmeticsandtoiletries.comwikipedia.org It has been shown to be effective against a representative array of microorganisms commonly found in cosmetics. cosmeticsandtoiletries.com
| Microorganism | Type | MIC (ppm of active LAE) |
|---|---|---|
| Pseudomonas aeruginosa | Gram-negative Bacteria | 64 |
| Escherichia coli | Gram-negative Bacteria | 32 |
| Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Candida albicans | Yeast | 16 |
| Aspergillus brasiliensis | Mold | 32 |
The cationic nature of LAE, while central to its function, also dictates its compatibility within formulations. cosmeticsandtoiletries.comcosmeticsciencetechnology.com It can interact with anionic raw materials, such as common thickeners like Carbomer or Xanthan Gum. cosmeticsciencetechnology.com This interaction can reduce the antimicrobial efficacy of LAE, sometimes necessitating its combination with other preservatives to achieve a synergistic effect and maintain robust preservation. cosmeticsandtoiletries.comcosmeticsciencetechnology.com
Exploratory research has also examined LAE's impact on biofilm dispersal with a mechanistic focus. mdpi.com Studies have revealed a dual mechanism dependent on concentration. At high, bactericidal concentrations, LAE effectively kills sessile bacteria within a biofilm, but their residual debris may remain on the surface. mdpi.com Conversely, at sub-growth inhibitory concentrations, LAE can induce the detachment of biofilm. mdpi.com This is attributed to an increase in the motility of the microorganisms, such as twitching motility, effectively causing the biofilm to disperse. mdpi.com
Furthermore, the surfactant properties of LAE are being explored for advanced material science applications. Its ability to bind strongly to negatively charged nanoparticles, such as cellulose (B213188) nanocrystals, through electrostatic and hydrophobic interactions is being used to modify surface properties. mdpi.com This allows for the creation of stable emulsions and foams for potential use in various industrial and biomedical fields. mdpi.com
Computational and in Silico Modeling of Lauroyl Arginate Systems
Quantum Mechanical Density Functional Theory (DFT) Computations
Quantum mechanical calculations, specifically using Density Functional Theory (DFT), have been employed to investigate the fundamental chemical reactions and electronic structures within Lauroyl Arginate systems. mdpi.comresearchgate.netnih.gov These computations offer a molecular-level understanding of the compound's stability and degradation pathways.
Ethyl Lauroyl Arginate (LAE) can undergo hydrolysis through two primary pathways. mdpi.com The first path involves the hydrolysis of the amide bond, which links the hydrophobic lauroyl chain to the hydrophilic arginine headgroup. This reaction yields L-arginine ethyl ester (a non-surface-active component) and dodecanoic acid (lauric acid), which is surface-active. mdpi.com The second pathway involves the hydrolysis of the ester bond, which breaks off the ethyl group, resulting in the formation of Nα-lauroyl–L-arginine (LAS) and ethanol (B145695). mdpi.com LAS is also a surface-active component. mdpi.comnih.gov
DFT computations have been used to evaluate the energetics of these two paths for both acid- and base-catalyzed hydrolysis. mdpi.com The results indicate that base-catalyzed hydrolysis is the preferred pathway, a finding supported by experimental data showing LAE's decreased stability under alkaline conditions. mdpi.comfrontiersin.org Furthermore, the calculations revealed that the pathway leading to the formation of Nα-lauroyl–L-arginine (LAS) is energetically favored. mdpi.com This is significant as LAS was identified as the primary product of LAE hydrolysis under simulated gastrointestinal conditions. researchgate.net
The computed free energies for the base-catalyzed hydrolysis show the reaction is irreversible for both pathways. mdpi.com However, the entropic barrier associated with the nucleophilic addition step was found to be significantly higher for the path producing dodecanoate (B1226587) anion compared to the path forming LAS. mdpi.com
| Hydrolysis Path | Product | Free Energy of Hydrolysis (ΔGh) |
| Path 1 | Dodecanoate Anion | -15.6 kcal/mol |
| Path 2 | Nα-lauroyl–L-arginine (LAS) | -24.2 kcal/mol |
Data sourced from Czakaj et al. (2021). mdpi.com This table presents the calculated free energies, indicating that both reactions are spontaneous, with the formation of LAS being more favorable.
DFT calculations are also utilized for the structural optimization of molecules to find their minimum energy conformations. yu.edu.joephys.kz This has been applied to the potential heterodimers that can form between LAE and its hydrolysis products, specifically the LAE-dodecanoate anion and LAE-LAS complexes. mdpi.comresearchgate.net The optimized structures reveal how these molecules might associate. researchgate.net
The analysis of electronic properties, such as the distribution of electrostatic potential, helps to understand the nature of the interactions stabilizing these intermediates. researchgate.net In the LAE-dodecanoate heterodimer, the interaction is stabilized by the electrostatic attraction between the positively charged guanidinium (B1211019) group of LAE and the negatively charged carboxylate group of the dodecanoate anion. mdpi.com In the LAE-LAS heterodimer, stability is achieved through intermolecular hydrogen bonds. mdpi.comresearchgate.net These computational results are crucial for interpreting the behavior of LAE in complex mixtures. mdpi.com
Determination of Preferred Hydrolysis Paths
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations act as a "computational microscope," allowing researchers to observe the time-evolution of molecular systems and understand dynamic processes like complex formation and interactions with biological interfaces. acs.org
MD simulations have been applied to determine the stability of the heterodimers proposed by DFT calculations: LAE-dodecanoate and LAE-LAS. mdpi.comresearchgate.netnih.gov These simulations, which model the explicit interactions between the molecules and with surrounding water, confirm that both types of heterodimers are stable. mdpi.com The stability is mediated by a combination of electrostatic interactions and hydrogen bonds. mdpi.comdovepress.com
| Heterodimer Complex | Stability (as % of simulation run) | Average Number of Intermolecular H-Bonds | Average Number of H-Bonds with Water |
| LAE-dodecanoate | 35% | 1.71 | 9.8 |
| LAE-LAS | 50% | 1.96 | 14.6 |
Data sourced from Czakaj et al. (2021). mdpi.com This table quantifies the stability of the heterodimers in an aqueous environment, highlighting the greater stability of the LAE-LAS complex.
MD simulations are a key tool for exploring how surfactant molecules like LAE interact with their environment, such as at air-water interfaces or with biological membranes. frontiersin.orgnih.govmdpi.com As a cationic surfactant, LAE's antimicrobial action is attributed to its ability to penetrate and disrupt bacterial cytoplasmic membranes, which are typically negatively charged. mdpi.comresearchgate.net MD simulations can model these interactions at an atomic level, showing how the positively charged guanidinium group of LAE electrostatically interacts with the membrane surface, leading to insertion and subsequent destabilization. researchgate.netnih.gov
Simulations of the LAE-dodecanoate and LAE-LAS heterodimers at an air/water interface provide snapshots of their orientation and interactions in this environment. researchgate.net Such studies are critical for understanding the surface activity of LAE solutions, which are inherently multicomponent systems due to hydrolysis. mdpi.com Additionally, the interaction of LAE with other components in an aqueous phase, such as biopolymers like cellulose (B213188) nanocrystals, has been investigated, revealing mechanisms involving electrostatic attraction and hydrophobic interactions. mdpi.com
Stability of Intermolecular Complexes (e.g., Heterodimers)
Adsorption Models for Surfactant Mixtures
The surface activity of LAE is complex because its solutions are often mixtures containing hydrolysis products. mdpi.comresearchgate.net Adsorption models for surfactant mixtures have been successfully used to describe the experimental surface tension isotherms of LAE solutions. mdpi.comresearchgate.netnih.gov These models can account for the presence of multiple surface-active components, including the LAE monomer and the highly surface-active LAE-dodecanoate or LAE-LAS heterodimers. mdpi.com By fitting experimental data to these models, it is possible to understand how the composition of the solution affects its surface properties. mdpi.comresearchgate.net
The study of LAE adsorption is not limited to the air-water interface. The adsorption of LAE onto various surfaces has been explored in different contexts. For instance, LAE has been used to modify the surface of cellulose nanocrystals to improve foam and emulsion stability. mdpi.comscience.gov In other research, the adsorption of LAE onto silica (B1680970) nanoparticles was studied in conjunction with chitosan (B1678972) to induce foaming, where LAE acted as the primary hydrophobizing agent. nih.gov Furthermore, studies on nanopesticides have shown that cationic nanocarriers using LAE exhibit high affinity and superior adsorption to negatively charged plant cuticle and wax surfaces due to favorable electrostatic interactions. agropages.com
Intellectual Property and Patent Landscape Analysis of Lauroyl Arginate
Historical Development of Patents in Synthesis and Application
The patent history of lauroyl arginate, also known as ethyl lauroyl arginate HCl, began with its initial synthesis. The first synthesis of ethyl lauroyl arginate hydrochloride and its antimicrobial properties were reported in 1976. wikipedia.org Subsequently, in 1982, the Spanish Higher Council of Scientific Research (CSIC) in Barcelona patented a synthesis process using organic solvents (ES-A-512643). google.comfoodstandards.gov.au This foundational patent was a crucial step that led to the commercialization of the compound by Venta de Especialidades Químicas S.A. (VEDEQSA), a company within the LAMIRSA GROUP. justia.comyufenggp.com
Recognizing the limitations of using organic solvents for applications in consumer goods, LAMIRSA GROUP, in collaboration with CSIC, developed and filed a patent application in 1995 for a new, solvent-free synthesis process (WO 96/21642). justia.commirenat.com This development was pivotal in making lauroyl arginate suitable for the food, cosmetic, and pharmaceutical industries. google.commirenat.com Over the years, various other patents and patent applications have been filed to protect different synthesis methods, aiming to improve yield, purity, and cost-effectiveness. googleapis.com For instance, European Patent No. 1294678 also describes a manufacturing process for ethyl lauroyl arginate. foodstandards.gov.au
The patent landscape quickly expanded from synthesis to cover a wide array of applications. Patents were filed to protect the use of lauroyl arginate as a preservative in cosmetic preparations (WO 03/013453) and oral care formulations (WO 2009/101115). justia.com Its use in toothpastes and as an anti-plaque agent in sweets and chewing gum has also been documented in patent applications like WO 03/013454 A1 and US-A 2004/258629. google.com
A significant area of patent activity has been the combination of lauroyl arginate with other compounds to enhance its efficacy. For example, US patent US 10130830B2, granted to Laboratorios Miret S.A., protects the combination of LAE® with salts of organic acids (such as lactates, diacetates, and citrates) and inorganic acids (like phosphates) in all food and cosmetic products. vedeqsa.com This patent also covers encapsulated forms of LAE®. vedeqsa.com
The following table provides a summary of key historical patents related to Lauroyl Arginate:
Geographical and Sectoral Distribution of Patent Activities
The patenting activity for lauroyl arginate demonstrates a clear global strategy, with protection sought in numerous key markets. This geographical distribution aligns with the regulatory approvals obtained for its use in various sectors. The primary patent holder, LAMIRSA GROUP (and its associated companies like VEDEQSA), has established a wide-reaching patent portfolio.
Patents have been granted in major economic regions, including the United States, Europe, Canada, and Mexico. vedeqsa.com More recently, patent protection for cosmetic applications has been secured in Brazil, with the patent lasting until 2029. vedeqsa.com The compound is also authorized for use as a food preservative in Australia, New Zealand, Chile, Israel, Turkey, the United Arab Emirates, and Vietnam, indicating a broad international presence. yufenggp.comnih.gov
The sectoral distribution of patent activities is concentrated in the food and cosmetic industries, with an emerging presence in the pharmaceutical sector. mirenat.com
Food Industry: Patents cover the use of lauroyl arginate as a preservative in a wide range of food products, including meat, poultry, fish, beverages, and dairy products. wikipedia.orgvedeqsa.comgoogle.com Its effectiveness against a broad spectrum of microorganisms makes it a versatile alternative to traditional preservatives. foodstandards.gov.au
Cosmetic Industry: In cosmetics, patents protect its use as an antimicrobial agent in products such as moisturizers, soaps, anti-dandruff shampoos, and deodorants. google.comvedeqsa.comgoogle.com Specific patents also cover its application in oral care products for preventing body odor and for general oral hygiene. vedeqsa.com
Pharmaceutical Industry: While less extensive, there is growing interest in the pharmaceutical applications of lauroyl arginate, as suggested by some patent literature. mirenat.com
The following table summarizes the geographical and sectoral distribution of Lauroyl Arginate's patent and regulatory landscape:
Analysis of Patent Claims Related to Mechanisms and Formulations
A closer look at the patent claims for lauroyl arginate reveals a focus on both its mechanism of action and specific formulations designed to enhance its performance and applicability.
Mechanism of Action: The fundamental antimicrobial mechanism of lauroyl arginate, as described in scientific literature and reflected in patent claims, involves its action as a cationic surfactant. wikipedia.orggoogle.com It disrupts the cell membranes of microorganisms, leading to altered permeability and subsequent cell death. google.comearthwormexpress.com Patents often claim the use of the compound for its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds. foodstandards.gov.aumirenat.com
In the context of oral care, a more specific mechanism is claimed in US Patent Application 20100330136. This application suggests that lauroyl arginate reduces the enamel surface free energy by coating the dental surfaces, thereby physically hindering the attachment of plaque bacteria. nih.gov
Formulations: Patent claims frequently cover specific formulations that leverage the properties of lauroyl arginate. A significant area of patented innovation involves combining it with other substances. For instance, a Brazilian patent protects an antimicrobial system containing LAE® in combination with other antimicrobial agents like triclosan, chlorhexidine (B1668724) salts, or cetylpyridinium (B1207926) for use in cosmetic and oral care products. vedeqsa.com
US patent 10130830B2 claims preservative systems that combine lauroyl arginate with salts of organic or inorganic acids. vedeqsa.com This patent also extends protection to combinations with other cationic molecules such as ethyl arginate, glucosamine, or chitosan (B1678972), and even with ester compounds, amides, or enzyme inhibitors. vedeqsa.com
Another key area in formulation patents is the physical form of lauroyl arginate. The aforementioned US patent also protects encapsulated forms of the compound, which can offer controlled release and improved stability. vedeqsa.com A Chinese patent application (CN105054220A) describes the preparation of lauroyl arginate hydrochloride microcapsules to improve its solubility at low temperatures and enhance its usability in various applications. google.com
Emerging Patent Trends and Future Research Directions
The patent landscape for lauroyl arginate points towards several emerging trends and future research directions that are likely to expand its applications further.
One of the most notable recent developments is the exploration of its virucidal properties. A patent application highlights the surprisingly high activity of lauroyl arginate against enveloped viruses, specifically mentioning Coronaviruses. justia.com The claim suggests its potential use as a disinfectant on surfaces and as a virucidal agent in cosmetic and oral care formulations to prevent the spread of such viruses. justia.com
The development of novel delivery systems is another significant trend. The patenting of encapsulated and microencapsulated forms of lauroyl arginate indicates a move towards more sophisticated formulations that can enhance its stability, solubility, and targeted delivery. vedeqsa.comgoogle.com This could open up new applications where controlled release is beneficial.
Furthermore, the use of lauroyl arginate in active packaging is a growing area of interest. Patents have been filed for incorporating lauroyl arginate into packaging materials to inhibit the growth of foodborne pathogens, thereby extending the shelf life of packaged foods. researchgate.netmdpi.com
Future research and patenting activities are likely to focus on:
Expanding the range of synergistic combinations with other antimicrobial and functional ingredients.
Investigating its efficacy against a broader spectrum of viruses and other challenging microorganisms.
Developing more advanced and targeted delivery systems, including nanotechnology-based approaches.
Exploring new applications in the pharmaceutical and biomedical fields, leveraging its antimicrobial properties and favorable safety profile.
Optimizing its use in sustainable and biodegradable packaging solutions.
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for characterizing the physicochemical properties of Lauroyl D-Arginate (LAE) in antimicrobial studies?
- Methodological Answer : Key techniques include isothermal titration calorimetry (ITC) to quantify binding thermodynamics, microelectrophoresis (ME) to assess surface charge interactions, and turbidity measurements to determine soluble/insoluble complex formation. For example, ITC can measure LAE's critical micelle concentration (CMC) and binding stoichiometry with anionic biopolymers like pectin, while ME tracks changes in zeta potential during interactions .
Q. How do electrostatic interactions between LAE and anionic biopolymers (e.g., pectin) influence its antimicrobial activity?
- Methodological Answer : LAE's cationic nature drives binding to anionic biopolymers via exothermic electrostatic interactions, which can reduce its free concentration and antimicrobial efficacy. Researchers should systematically vary biopolymer concentration, pH, and ionic strength to model these interactions. ITC and turbidity data indicate that LAE-pectin binding decreases with higher pectin concentrations (from 1.5 to 0.5 g/g at 0.05–0.5 wt% pectin) and elevated temperatures .
Q. What experimental frameworks are used to assess LAE's biocompatibility in food or pharmaceutical matrices?
- Methodological Answer : Design studies using dose-response assays (e.g., minimum inhibitory concentration tests) paired with stability assessments under varying pH, temperature, and ionic conditions. Incorporate spectroscopic methods (e.g., FTIR) to monitor structural integrity and chromatography (HPLC) to quantify degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions between LAE-biopolymer binding data from ITC (binding affinity) and turbidity measurements (phase behavior)?
- Methodological Answer : ITC measures thermodynamic binding parameters (e.g., ΔH, Kd), while turbidity reflects macroscopic phase separation. To reconcile discrepancies, conduct parallel experiments under identical conditions and correlate binding stoichiometry (from ITC) with solubility thresholds (from turbidity). For instance, LAE-pectin complexes transition from soluble to insoluble at specific LAE/pectin ratios, which ITC alone cannot capture .
Q. What methodological considerations are critical for longitudinal studies on LAE's stability in multi-component systems?
- Methodological Answer : Use accelerated stability testing (e.g., elevated temperatures, oxidative stress) combined with kinetic modeling to predict degradation pathways. Include multi-parametric analysis (e.g., Arrhenius equations for temperature dependence) and validate findings against real-time data. The EFSA's refined exposure assessment models, which integrate food matrix variability and consumption patterns, provide a template for scenario-based testing .
Q. How should researchers optimize LAE concentrations in complex matrices to balance antimicrobial efficacy and physicochemical compatibility?
- Methodological Answer : Employ response surface methodology (RSM) to model interactions between LAE concentration, pH, and competing anions. For example, in pectin-rich systems, pre-screen LAE's CMC and binding capacity to identify thresholds where free LAE remains bioactive. Validate using microbial viability assays (e.g., time-kill curves) alongside colloidal stability metrics .
Q. What strategies ensure reproducibility in LAE studies given its sensitivity to environmental variables?
- Methodological Answer : Standardize protocols for buffer composition (ionic strength, counterions), temperature control (±0.5°C), and sample preparation (e.g., equilibration times). Document raw data and metadata (e.g., pectin degree of esterification) using FAIR (Findable, Accessible, Interoperable, Reusable) principles. Cross-validate results with orthogonal methods, such as comparing ITC-derived binding constants with surface plasmon resonance (SPR) data .
Q. How can multi-disciplinary approaches enhance understanding of LAE's interactions in biological systems?
- Methodological Answer : Integrate microbiology (e.g., biofilm inhibition assays), materials science (e.g., SAXS for nanostructure analysis), and computational modeling (e.g., molecular dynamics simulations of LAE-membrane interactions). For example, combine ITC with fluorescence microscopy to correlate LAE's binding to bacterial membranes with membrane disruption efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
